![molecular formula C37H38O2PS3+ B593275 [10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)

[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium

Descripción general

Descripción

AP39 es un novedoso donante de sulfuro de hidrógeno dirigido a las mitocondrias. Ha ganado una atención significativa debido a su capacidad para entregar sulfuro de hidrógeno directamente a las mitocondrias, ejerciendo así efectos protectores contra el estrés oxidativo y manteniendo la función mitocondrial. Este compuesto ha mostrado promesa en diversas aplicaciones terapéuticas, incluyendo cardioprotección y neuroprotección .

Aplicaciones Científicas De Investigación

AP39 ha sido extensamente estudiado por sus potenciales aplicaciones terapéuticas. En cardiología, AP39 ha demostrado mejorar la cardiotoxicidad inducida por doxorubicina regulando la vía AMPK/UCP2 . En neurología, AP39 ha demostrado efectos protectores contra la enfermedad de Alzheimer preservando la función mitocondrial y reduciendo el estrés oxidativo . Adicionalmente, AP39 ha mostrado actividad vasorrelajante en estudios vasculares, indicando su potencial en el tratamiento de enfermedades cardiovasculares . La capacidad del compuesto para entregar sulfuro de hidrógeno directamente a las mitocondrias lo convierte en una herramienta valiosa para estudiar la función y la bioenergética mitocondriales .

Mecanismo De Acción

AP39 ejerce sus efectos entregando sulfuro de hidrógeno directamente a las mitocondrias. El sulfuro de hidrógeno liberado por AP39 ayuda a mantener la función mitocondrial reduciendo el estrés oxidativo, previniendo la apoptosis y preservando la integridad del ADN mitocondrial . El compuesto se dirige a la vía AMPK/UCP2 en los cardiomiocitos, la cual desempeña un papel crucial en la regulación del metabolismo energético celular y la protección contra el daño oxidativo . En las neuronas, AP39 ayuda a mantener la dinámica y la bioenergética mitocondriales, protegiendo así contra enfermedades neurodegenerativas .

Métodos De Preparación

La síntesis de AP39 involucra el acoplamiento de un motivo de direccionamiento mitocondrial, trifenilfosfonio, con una entidad donadora de sulfuro de hidrógeno, ditioletiona, a través de un enlace alífático . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la reacción de acoplamiento. Los métodos de producción industrial para AP39 no están ampliamente documentados, pero el proceso de síntesis es escalable para aplicaciones de investigación y terapéuticas potenciales .

Análisis De Reacciones Químicas

AP39 principalmente experimenta reacciones que liberan sulfuro de hidrógeno dentro del entorno mitocondrial. El compuesto está diseñado para liberar sulfuro de hidrógeno lentamente, asegurando un suministro sostenido dentro de las mitocondrias . Los reactivos comunes utilizados en la síntesis de AP39 incluyen bromuro de trifenilfosfonio y ditioletiona. El principal producto formado a partir de la reacción de AP39 es sulfuro de hidrógeno, el cual ejerce varios efectos biológicos .

Comparación Con Compuestos Similares

AP39 es único entre los donantes de sulfuro de hidrógeno debido a su capacidad de direccionamiento mitocondrial. Otros donantes de sulfuro de hidrógeno, como el hidrosulfuro de sodio y el sulfuro de sodio, no se dirigen específicamente a las mitocondrias y por lo tanto pueden no proporcionar el mismo nivel de protección contra el estrés oxidativo mitocondrial . Compuestos similares a AP39 incluyen otros donantes de sulfuro de hidrógeno dirigidos a las mitocondrias como AP123 y AP67, los cuales también apuntan a entregar sulfuro de hidrógeno directamente a las mitocondrias . El diseño específico de AP39 y su eficacia en diversas aplicaciones terapéuticas lo convierten en un compuesto sobresaliente en esta categoría .

Propiedades

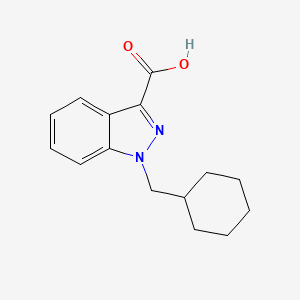

IUPAC Name |

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38O2PS3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/new.no-structure.jpg)

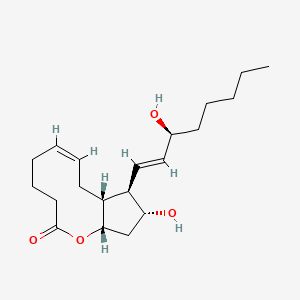

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)